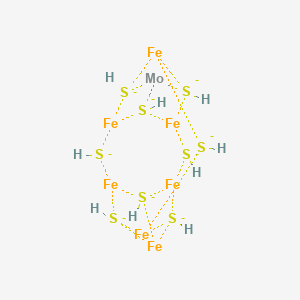

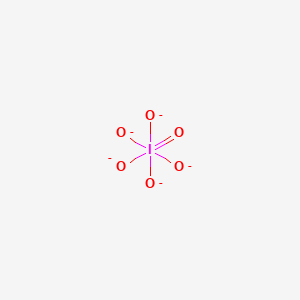

Iron;molybdenum;sulfanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

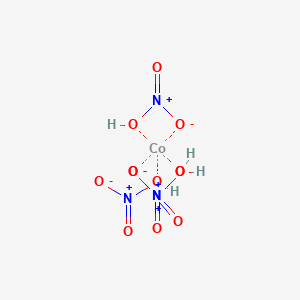

Iron-sulfur-molybdenum cluster is an iron-sulfur cluster containing 7 iron atoms, 9 sulfur atoms and a molybdenum atom.

Applications De Recherche Scientifique

Molybdenum Metabolism in Plants

Molybdenum (Mo), in the form of molybdate, is vital for plants, being required by enzymes for key reactions like nitrogen assimilation and sulfur detoxification. This study highlights the interconnectedness of molybdenum and iron metabolism in plants, noting the importance of iron-containing redox groups such as iron-sulfur clusters in most molybdo-enzymes (Bittner, 2014).

Molybdenum Cofactors and Enzymes

Molybdenum forms catalytic centers in various enzymes like nitrogenase and xanthine oxidoreductases. The iron-molybdenum cofactor and pterin-based molybdenum cofactors are critical scaffolds in these enzymes, demonstrating the significance of molybdenum in enzyme function and metabolism (Schwarz, Mendel, & Ribbe, 2009).

Interaction with Lubricating Oils

Research on pure iron implanted with molybdenum ions reveals insights into the reaction between iron, molybdenum, and sulfur-containing lubricating oil additives. It was observed that molybdenum ion implantation enhances wear resistance but reduces the effectiveness of sulfurized olefin lubricants (Yang et al., 1996).

Cell Biology of Molybdenum

In biological systems, molybdenum is essential for enzymes catalyzing carbon, sulfur, and nitrogen metabolism. Molybdenum requires complexation with a specific cofactor to be biologically active, and its interaction with iron is significant in several Mo-enzymes, highlighting the intricate relationship between these elements in biological processes (Mendel & Bittner, 2006).

Sulfidation of Fe-Mo Alloys

The sulfidation kinetics of iron-molybdenum alloys, essential in various industrial applications, show that molybdenum addition significantly reduces the sulfidation rate of iron. This research is crucial for understanding the behavior of these alloys in sulfur-rich environments (Carter, Douglass, & Gesmundo, 1989).

Supercapacitor Applications

A study on a hybrid containing MoS2, Fe3O4, and reduced graphene oxide demonstrates its potential in energy storage devices like supercapacitors. The synergistic effect between these compounds, particularly between molybdenum and iron, plays a crucial role in enhancing electrochemical performance (Salarizadeh et al., 2020).

Electrochemical Sensing

A novel application in electrochemical sensing utilizes molybdenum disulfide (MoS2) for the quantitation of bovine serum albumin, showcasing the potential of these materials in biosensing technologies (Kukkar et al., 2016).

Propriétés

Formule moléculaire |

Fe7H9MoS9-9 |

|---|---|

Poids moléculaire |

784.5 g/mol |

Nom IUPAC |

iron;molybdenum;sulfanide |

InChI |

InChI=1S/7Fe.Mo.9H2S/h;;;;;;;;9*1H2/p-9 |

Clé InChI |

CABPEFNMPRHFJO-UHFFFAOYSA-E |

SMILES |

[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |

SMILES canonique |

[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

![(1S,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1237367.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)